Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-4-5-12(10-20)19-14(21)11-6-7-13(17)18-9-11/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRAAOBSCKAZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the bromopyridine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate is being investigated for its potential therapeutic properties, particularly as a precursor in drug development. The presence of the bromopyridine moiety allows for interactions with various biological targets, making it useful in the synthesis of novel pharmaceuticals.
Key Therapeutic Areas :
- Anticancer Research : Similar compounds have shown promise in inhibiting cancer cell proliferation. The structural motifs present in this compound may contribute to anticancer activity through modulation of signaling pathways involved in cell growth and apoptosis.
- Neuroprotective Agents : Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease. Its ability to inhibit key enzymes involved in amyloid-beta aggregation could be significant for therapeutic strategies targeting cognitive decline.
Biochemical Applications
The compound serves as a ligand in various biochemical assays. Its interactions with specific enzymes and receptors can be studied to understand its mechanism of action at the molecular level.
Potential Applications :
- Enzyme Inhibition Studies : The compound may inhibit enzymes such as acetylcholinesterase and β-secretase, which are critical in Alzheimer's disease pathology.
- Receptor Binding Studies : The structural features allow it to engage with various receptors, potentially influencing neurotransmitter systems.
Industrial Applications
In addition to its pharmaceutical implications, this compound is utilized in the production of specialty chemicals. Its unique structure can lead to the development of new materials with desirable properties for industrial applications.
In Vitro Studies
Research has demonstrated that this compound can protect neuronal cells from amyloid-beta-induced toxicity. In assays measuring cell viability, significant improvements were observed when treated with the compound compared to control groups.
In Vivo Studies
In animal models simulating Alzheimer's disease, the compound showed potential in reducing oxidative stress markers but did not achieve statistically significant cognitive improvements compared to established treatments like galantamine. Further studies are warranted to optimize dosage and administration routes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chloropyridazine Derivatives
a. tert-Butyl 3-(6-chloropyridazine-3-amido)piperidine-1-carboxylate
- Molecular Formula : C₁₅H₂₃ClN₄O₂
- Molecular Weight : 326.83 g/mol
- Key Differences: Chloropyridazine replaces bromopyridine, altering electronic properties (Cl is more electronegative than Br). Pyridazine (two adjacent nitrogen atoms) vs.
- Synthetic Relevance : The chloro substituent is less reactive in cross-couplings but may enhance stability in acidic conditions .
b. (S)-tert-Butyl 3-((6-chloropyridazin-3-yl)(methyl)amino)piperidine-1-carboxylate
- CAS : 1421014-80-3
- Molecular Formula : C₁₅H₂₃ClN₄O₂
- Stereochemistry : The (S)-configuration at the piperidine 3-position influences chiral recognition in enzyme inhibition or receptor binding.
Chloropyrazine and Nitrobenzene Derivatives
a. tert-Butyl 3-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate
- CAS : 1785763-56-5
- Molecular Formula : C₁₄H₂₁ClN₄O₂
- Molecular Weight : 312.79 g/mol
- Key Feature : Pyrazine ring (two nitrogen atoms at para positions) offers distinct π-π stacking and electronic properties compared to pyridine.
- Applications : Used in kinase inhibitor development due to pyrazine’s affinity for ATP-binding pockets .
b. tert-Butyl (S)-3-(((4-bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate
- Synthesis : Prepared via nucleophilic aromatic substitution with 4-bromo-1-fluoro-2-nitrobenzene.
- Functional Groups : Nitro and bromo substituents enhance electrophilicity, enabling further reductions or substitutions.
- Comparison : The nitro group increases oxidative instability but facilitates catalytic hydrogenation to amines .
Complex Heterocyclic Systems
a. tert-Butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
- Molecular Formula : C₂₅H₃₁N₇O₄
- Structural Complexity : Combines pyrazolo-pyrimidine and indazole moieties, enabling multi-target interactions (e.g., kinase or protease inhibition).
- Bioactivity : The methoxy group enhances lipophilicity, improving membrane permeability compared to the bromopyridine analog .
Comparative Data Table
Key Research Findings
- Reactivity : Bromopyridine derivatives exhibit superior reactivity in metal-catalyzed cross-couplings compared to chloro analogs due to bromine’s lower electronegativity and larger atomic radius .
- Stability: tert-Butyl carbamate protection enhances stability under basic conditions, as observed in analogs like tert-butyl 3-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate .
- Bioactivity : Chloropyridazine and pyrazine derivatives show higher affinity for enzymatic targets (e.g., kinases) owing to their nitrogen-rich aromatic systems .
Biological Activity
Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 384.27 g/mol. The compound features a piperidine ring, a bromopyridine moiety, and a tert-butyl carbamate group, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.27 g/mol |
| CAS Number | 2402828-79-7 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Bromination : Starting with pyridine, bromination yields 6-bromopyridine.
- Carbonylation : The brominated intermediate undergoes carbonylation to introduce the carbonyl group at the 3-position.
- Piperidine Reaction : The resulting compound is then reacted with piperidine to form the piperidinyl derivative.
- Carbamate Formation : Finally, the tert-butyl carbamate group is introduced via reaction with tert-butyl chloroformate under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring may form hydrogen bonds with polar amino acids. These interactions can modulate enzyme or receptor activity, influencing various biochemical pathways .
In Vitro Studies
Research indicates that compounds similar to this compound exhibit various biological activities:
- GSK-3β Inhibition : Compounds with similar structures have shown GSK-3β inhibitory activity, suggesting potential applications in treating diseases like Alzheimer's and bipolar disorder .
- Antimicrobial Activity : Studies on related piperidine derivatives indicate potential tuberculostatic effects, linking structural modifications to enhanced antimicrobial properties .
Case Studies
- GSK-3β Inhibitors : A study demonstrated that certain derivatives exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β, indicating varying degrees of potency based on structural variations .
- Piperidine Derivatives : Research involving piperidinothiosemicarbazones highlighted that modifications at the C-6 position significantly influenced antimicrobial activity, with certain configurations yielding higher potency against tuberculosis .
Applications
This compound has potential applications in various fields:
Q & A
Q. What are the key steps in synthesizing Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate, and how is reaction progress monitored?
The synthesis typically involves multi-step coupling reactions, starting with the activation of the bromopyridine carbonyl group. Key steps include amide bond formation between 6-bromopyridine-3-carboxylic acid and the piperidine amine, followed by Boc protection. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and completion . Reagents such as K₂CO₃ in DMF under nitrogen atmosphere are commonly employed for coupling .
Q. What analytical techniques are used to confirm the purity and structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) verifies structural integrity, while high-performance liquid chromatography (HPLC) assesses purity. Mass spectrometry (MS) confirms molecular weight, and recrystallization from solvents like ethyl acetate/hexane improves crystallinity .
Q. What safety protocols should be followed when handling this compound?
Respiratory protection (N95 masks), nitrile gloves, and safety goggles are mandatory due to potential irritancy. Store in a dry, ventilated environment away from light and moisture. Follow hazard codes H315 (skin irritation) and H319 (eye irritation) for disposal and spill management .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
Yield optimization involves temperature control (80–100°C), catalyst selection (e.g., K₂CO₃ for deprotonation), and solvent choice (DMF for polar intermediates). Purity is enhanced via inert atmosphere (N₂) to prevent oxidation and recrystallization in ethanol/water mixtures . Advanced purification techniques like column chromatography with silica gel (hexane:ethyl acetate gradients) may further isolate isomers .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from structural analogs with varying substituents. For example, replacing the bromine atom with chlorine (e.g., 6-chloropyridine analogs) alters reactivity and target binding . Researchers should compare bioactivity using standardized assays (e.g., enzyme inhibition IC₅₀) and validate findings with orthogonal techniques like surface plasmon resonance (SPR) .
Q. What strategies are effective in modifying the compound’s structure to enhance bioactivity?
Introducing electron-withdrawing groups (e.g., -CF₃) on the pyridine ring or substituting the piperidine nitrogen with sulfonamides can improve metabolic stability. Cross-coupling reactions (e.g., Suzuki-Miyaura) enable diversification of the bromopyridine moiety for structure-activity relationship (SAR) studies .
Q. How does stereochemistry at the piperidine ring influence interactions with biological targets?
The 3D conformation of the piperidine ring affects binding to enzymes like kinases or GPCRs. Enantiomeric resolution via chiral HPLC and molecular docking simulations can identify optimal stereochemistry (e.g., (R)- vs. (S)-configurations) for target engagement .
Q. How does this compound compare to structural analogs in terms of reactivity and application?
Key analogs include tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (higher lipophilicity) and tert-butyl 3-(pyridin-4-ylmethyl)piperidine-1-carboxylate (altered hydrogen bonding). A comparative analysis of substituent effects (e.g., bromine vs. chlorine, phenyl vs. pyridyl) is critical for optimizing pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
